molecular formula C15H16N2OS B2629801 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 330188-62-0

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2629801
CAS No.: 330188-62-0
M. Wt: 272.37
InChI Key: RSLOCFCJIUSYJN-UHFFFAOYSA-N
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Description

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

    Cyclopentane Ring Formation: The cyclopentane ring is then fused to the thiophene ring through a series of cyclization reactions.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and amination reactions.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Material Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is studied for its interactions with various biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • 3-amino-4-cyano-2-thiophenecarboxamide
  • 2-amino-4,5-dimethylthiophene-3-carboxamide

Uniqueness

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups contribute to its potential as a versatile compound in various applications.

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-9-4-2-5-10(8-9)17-15(18)13-11-6-3-7-12(11)19-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLOCFCJIUSYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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